L-Tyrosine can be sourced from both natural and synthetic methods. Natural sources include protein-rich foods such as dairy products, meat, fish, eggs, nuts, beans, and whole grains. In industrial settings, L-Tyrosine is often produced via enzymatic processes or chemical synthesis.
L-Tyrosine is classified as an amino acid and specifically falls under the category of aromatic amino acids due to its phenolic structure. Its systematic name is 2-amino-3-(4-hydroxyphenyl)propanoic acid.
L-Tyrosine has a molecular formula of and a molar mass of approximately 181.19 g/mol. Its structure features a central carbon atom bonded to an amino group (), a carboxyl group (), a hydrogen atom, and a phenolic side chain.
L-Tyrosine participates in several biochemical reactions:
The key reaction catalyzed by tyrosine phenol-lyase involves the cleavage of the Cβ–Cγ bond of L-Tyrosine, resulting in the release of phenol and an unstable enamine product that tautomerizes to an imine form .
The mechanism by which L-Tyrosine exerts its effects involves several pathways:
The enzymatic activity primarily relies on pyridoxal phosphate as a coenzyme in reactions catalyzed by tyrosine phenol-lyase .
L-Tyrosine exhibits both acidic and basic properties due to its carboxyl and amino groups respectively.
L-Tyrosine has numerous applications across various fields:
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